molecular formula C12H13NO B139970 1-Isopropyl-1H-indole-3-carbaldehyde CAS No. 151409-84-6

1-Isopropyl-1H-indole-3-carbaldehyde

Cat. No. B139970
M. Wt: 187.24 g/mol
InChI Key: AEECOZTYVNXNDQ-UHFFFAOYSA-N
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Description

“1-Isopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 151409-84-6 . It has a molecular weight of 187.24 and is typically in solid form . It is used as a precursor for the synthesis of various biologically active structures .


Synthesis Analysis

The synthesis of “1-Isopropyl-1H-indole-3-carbaldehyde” involves a multi-stage process . The first stage involves the reaction of diphenylformamide with trichlorophosphate in 1,1-dichloroethane under reflux conditions, followed by a Vilsmeier-Haack reaction . The second stage involves the reaction of N-isopropylpyrrole in 1,1-dichloroethane for 2 hours under reflux conditions, again followed by a Vilsmeier-Haack reaction . The final stage involves a reaction with water and sodium acetate .


Molecular Structure Analysis

The linear formula of “1-Isopropyl-1H-indole-3-carbaldehyde” is C12 H13 N O . The SMILES string is CC©n1cc(C=O)c2ccccc12 . The InChI key is AEECOZTYVNXNDQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

“1-Isopropyl-1H-indole-3-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .


Physical And Chemical Properties Analysis

“1-Isopropyl-1H-indole-3-carbaldehyde” is a solid at room temperature . It has a molecular weight of 187.24 . The storage temperature is -20°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Gold-Catalyzed Cycloisomerizations : Gold(I)-catalyzed cycloisomerization of specific propynols leads to the preparation of 1H-indole-2-carbaldehydes, which are structurally related to 1-Isopropyl-1H-indole-3-carbaldehyde. This process is efficient for a variety of substrates, producing good yields and is significant for its simplicity and operational ease (Kothandaraman et al., 2011).

  • Formation of 1H-Indazole-3-Carbaldehyde : A method for synthesizing 1H-Indazole-3-carbaldehyde, a compound related to 1-Isopropyl-1H-indole-3-carbaldehyde, involves ring opening of indole in acidic conditions. This approach is noted for its low cost and simplicity, suitable for industrial production (Gong Ping, 2012).

  • Nanocatalyzed Synthetic Route : Indole-3-carbaldehyde, closely related to 1-Isopropyl-1H-indole-3-carbaldehyde, is used in the synthesis of knoevenagel condensed products. Utilizing ZnO nanoparticles and solvent-free methods, this process highlights advantages in yield, reaction time, and environmental impact (Yogita Madan, 2020).

Biological and Medicinal Applications

  • Tyrosinase Inhibition : Indole-3-carbaldehyde, a compound structurally similar to 1-Isopropyl-1H-indole-3-carbaldehyde, has been isolated as a tyrosinase inhibitor from fungus, indicating potential use in medical applications like treating hyperpigmentation (Shimizu et al., 2003).

Miscellaneous Applications

  • Corrosion Inhibition : Studies have shown that indole-3-carbaldehyde, closely related to 1-Isopropyl-1H-indole-3-carbaldehyde, serves as an effective corrosion inhibitor for mild steel, especially in acidic environments. This highlights its potential in industrial applications (Ashhari & Sarabi, 2015).

properties

IUPAC Name

1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEECOZTYVNXNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355456
Record name 1-Isopropyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1H-indole-3-carbaldehyde

CAS RN

151409-84-6
Record name 1-(1-Methylethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151409-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isopropyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-indole-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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